molecular formula C13H16N2O B14393112 3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole CAS No. 89612-21-5

3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B14393112
CAS No.: 89612-21-5
M. Wt: 216.28 g/mol
InChI Key: PBHMTBKHWJENQE-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,6-dimethylphenyl group and a propan-2-yl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylbenzonitrile with isopropyl hydrazine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dimethylphenyl)-1,2,4-oxadiazole: Lacks the propan-2-yl group.

    5-(Propan-2-yl)-1,2,4-oxadiazole: Lacks the 2,6-dimethylphenyl group.

    3-Phenyl-5-(propan-2-yl)-1,2,4-oxadiazole: Contains a phenyl group instead of a 2,6-dimethylphenyl group.

Uniqueness

The presence of both the 2,6-dimethylphenyl group and the propan-2-yl group in 3-(2,6-Dimethylphenyl)-5-(propan-2-yl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased steric hindrance and specific electronic effects

Properties

CAS No.

89612-21-5

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-(2,6-dimethylphenyl)-5-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H16N2O/c1-8(2)13-14-12(15-16-13)11-9(3)6-5-7-10(11)4/h5-8H,1-4H3

InChI Key

PBHMTBKHWJENQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=NOC(=N2)C(C)C

Origin of Product

United States

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